molecular formula C9H10O2 B051852 p-Tolylacetic acid CAS No. 622-47-9

p-Tolylacetic acid

Cat. No.: B051852
CAS No.: 622-47-9
M. Wt: 150.17 g/mol
InChI Key: GXXXUZIRGXYDFP-UHFFFAOYSA-N
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Description

p-Tolylacetic acid, also known as 4-Methylphenylacetic acid, is an organic compound with the molecular formula C₉H₁₀O₂. It is a white crystalline solid that is used in various chemical syntheses and industrial applications. The compound is characterized by a benzene ring substituted with a methyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolylacetic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{COOH} + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of p-tolylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically involve heating the reactants in an aqueous or organic solvent.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form p-toluic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to p-tolylacetaldehyde using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the methyl group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: p-Toluic acid.

    Reduction: p-Tolylacetaldehyde.

    Substitution: Depending on the electrophile, products can include halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

p-Tolylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of metabolic pathways and enzyme reactions.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of p-Tolylacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in the metabolism of aromatic compounds. The acetic acid moiety can undergo enzymatic transformations, leading to the formation of various metabolites that participate in cellular processes.

Comparison with Similar Compounds

    Phenylacetic acid: Similar structure but lacks the methyl group on the benzene ring.

    Benzylacetic acid: Contains a benzyl group instead of a tolyl group.

    p-Toluic acid: Similar structure but with a carboxyl group directly attached to the benzene ring.

Uniqueness: p-Tolylacetic acid is unique due to the presence of both a methyl group and an acetic acid moiety on the benzene ring. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-methylphenyl)acetic acid
Source PubChem
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InChI

InChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXXUZIRGXYDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80211238
Record name Acetic acid, (p-tolyl)-
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Molecular Weight

150.17 g/mol
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CAS No.

622-47-9
Record name p-Tolylacetic acid
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Record name p-tolylacetic acid
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Synthesis routes and methods I

Procedure details

In the like manner as Example 1, 26.4 g of p-methylphenylacetaldehyde as an aldehyde and 2.3 g of sulfuric acid were used. The oxidation was done by using 125 g of 12% aqueous solution of sodium hypochlorite at temperatures of -10° to -12° C., which was followed by the hydrogenation to obtain p-methylphenylacetic acid.
Quantity
26.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
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0 (± 1) mol
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reactant
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2.3 g
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reactant
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aqueous solution
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Synthesis routes and methods II

Procedure details

In the manner described in Example 1, 70.5 g (0.5 mole) of p-methylbenzyl chloride and 135 g of a 24 wt-% sodium methylate solution in methanol, 5 g CoCl2. 6 H2O, 4 g manganese powder and 1 g sodium dithionite were reacted with CO. The reaction and the processing were performed as described in Example 1. 47.0 g of p-methylphenylacetic acid methyl ester (BP13 113°) (yield 57.2%) was isolated in a purity of 98%, plus 6.2 of p-methylphenylacetic acid (MP 89°-90°C, yield 8%).
Quantity
70.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
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0 (± 1) mol
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reactant
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[Compound]
Name
CoCl2
Quantity
5 g
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reactant
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1 g
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4 g
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catalyst
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0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of p-tolylacetic acid and what are some of its key physicochemical properties?

A1: this compound (C9H10O2) is an organic compound characterized by a benzene ring substituted with a methyl group (–CH3) at the para position and an acetic acid group (–CH2COOH) at the other end. While its molecular weight is 150.17 g/mol, specific spectroscopic data like NMR shifts would require referencing individual studies like those exploring CFTA derivatives. [, ]

Q2: How is this compound used as a chiral derivatizing agent?

A2: this compound is a key precursor to α-cyano-α-fluoro-p-tolylacetic acid (CFTA), a valuable chiral derivatizing agent. [, ] CFTA forms diastereomeric esters with chiral secondary alcohols, enabling the determination of absolute configurations through NMR spectroscopy. [] This method proves particularly useful for alcohols with remote chiral centers where other methods like MTPA may be less effective. []

Q3: What makes CFTA, a derivative of this compound, effective in determining absolute configurations?

A3: The CFTA method relies on analyzing the 1H and 19F NMR spectra of the diastereomeric esters formed with chiral alcohols. [] The presence of fluorine in CFTA introduces a sensitive probe for NMR analysis. The difference in 19F chemical shifts between diastereomers, influenced by factors like conformational preferences, aids in configuration assignment. [, ]

Q4: Have there been any studies on the conformational preferences of CFTA esters and their impact on NMR data?

A4: Yes, computational studies using Density Functional Theory (DFT) and MP2 calculations have investigated the conformational preferences of α-cyano-α-fluorophenylacetic acid (CFPA) methyl ester, a model for CFTA esters. [, ] Two stable conformations, with the C–F bond syn and anti to the C=O bond, were identified. The energy difference between these conformations is small, suggesting their influence on NMR data. Hyperconjugative interactions involving the aromatic ring and the C–F bond were found to be significant in determining these conformational preferences. [, ]

Q5: Beyond its use in CFTA, what other applications of this compound are being explored in chemical synthesis?

A5: this compound serves as a starting material in various synthetic applications. For instance, it can be converted to N,N-dibutyl-2-p-tolyl-acetamide through a reaction involving thionyl chloride. [] It's also a reactant in the synthesis of diphenylacetic acid, achieved through a Friedel-Crafts reaction with benzene in the presence of AlCl3. [] This highlights the versatility of this compound as a building block in organic chemistry.

Q6: Are there any studies on the catalytic activity of this compound or its derivatives?

A6: While this compound itself might not be a widely studied catalyst, its derivatives have shown potential in catalyzed reactions. Research indicates that this compound ethyl ester can be resolved enantioselectively using Lip2 lipase from Yarrowia lipolytica. [] This enzymatic resolution, particularly effective for 2-bromo-arylacetic acid esters, highlights the potential of this compound derivatives in biocatalysis. []

Q7: Has this compound been investigated in the context of supramolecular chemistry?

A7: Yes, studies have explored the behavior of this compound within a self-assembled resorcinarene-based capsule. [] Specifically, its reaction with isonitriles within this confined environment was investigated. Computational modeling revealed that encapsulation can influence the reaction pathway and energetics. [] This suggests the potential of using this compound in controlled reaction environments offered by supramolecular systems.

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